2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
Description
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide (C₁₅H₁₃Cl₂NO₃; molecular weight: 326.17 g/mol) is a benzamide derivative characterized by a substituted aromatic core. The compound features:
- A 5-chloro-2,4-dimethoxyphenyl group attached to the benzamide nitrogen.
- A 2-chloro-4-methylbenzoyl moiety, contributing to its hydrophobic and steric profile.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(11(17)6-9)16(20)19-13-7-12(18)14(21-2)8-15(13)22-3/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRQMVFAHOYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984962 | |
| Record name | 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-91-9 | |
| Record name | 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 5-chloro-2,4-dimethoxyaniline.
Formation of Benzoyl Chloride: 4-methylbenzoic acid is converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The 4-methylbenzoyl chloride is then reacted with 5-chloro-2,4-dimethoxyaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Hydrolysis: Formation of 4-methylbenzoic acid and 5-chloro-2,4-dimethoxyaniline.
Scientific Research Applications
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The chloro and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₃ClNO₂; )
- Key Differences : Replaces the 5-chloro-2,4-dimethoxyphenyl group with a simpler 4-chlorophenyl.
- Properties : Exhibits strong fluorescence at pH 5 and 25°C (λex 340 nm, λem 380 nm) with LOD 0.2691 mg/L and LOQ 0.898 mg/L . The absence of methoxy groups may reduce steric hindrance, enhancing fluorescence intensity compared to the target compound.
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide (C₁₅H₁₃Cl₂NO₃; )
- Key Differences : Retains a 5-chloro-2-methoxyphenyl group but introduces a 3-chloro-4-methoxybenzamide instead of 2-chloro-4-methylbenzamide.
- Methoxy groups at positions 2 and 4 on the phenyl ring may improve solubility compared to methyl groups in the target compound.
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide ()
- Key Differences : Incorporates a sulphamoyl group (SO₂NH₂) on the phenyl ring.
- Properties : The sulphamoyl group enhances hydrogen-bonding capacity and hydrophilicity, likely improving aqueous solubility compared to the hydrophobic 4-methyl group in the target compound.
Functional Group Variations
N-(5-Chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (C₁₅H₁₃ClN₂O₅; )
- Key Differences: Replaces the 4-methyl group with a nitro group (NO₂).
- Impact : The nitro group is electron-withdrawing, reducing electron density on the benzamide ring. This could decrease fluorescence intensity but increase reactivity in electrophilic substitution reactions compared to the target compound.
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide (C₁₀H₁₁Cl₂NO₃; )
- Key Differences : Acetamide backbone instead of benzamide.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
